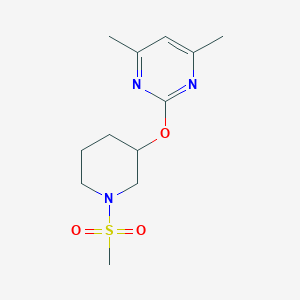

4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

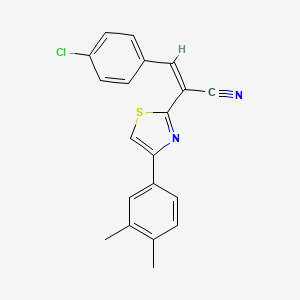

“4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36. It is a derivative of pyrimidine, which is a six-membered heterocyclic compound containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine”, involves several steps. The process typically starts with the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine . This is followed by methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine . The final step is oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to afford the title compound .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” includes a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . This ring is substituted at the 4 and 6 positions with methyl groups, and at the 2 position with a ((1-(methylsulfonyl)piperidin-3-yl)oxy) group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” include cyclocondensation, methylation, and oxidation . These reactions involve the formation of new bonds and the breaking of existing ones, leading to the transformation of the starting materials into the desired product.Physical And Chemical Properties Analysis

“4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a crystalline solid with a melting point of 80°C to 85°C . It has a molecular weight of 285.36 and a molecular formula of C12H19N3O3S.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Approaches : A mild synthesis method for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine has been developed, which involves cyclization, methylation, and oxidation processes, demonstrating the compound's synthesis from acetylacetone with a total yield of 61.23% (S. Hongbin, 2011). Another approach describes a convenient and efficient three-step synthesis, highlighting the versatility in synthesizing this compound (Defeng Xu, Zhiling Zhu, & Ziqi Wang, 2013).

Crystal Structures : Research on pyrimethamine derivatives, closely related to the compound , has elucidated crystal structures and hydrogen-bonding interactions, providing insights into their potential biological applications and interaction mechanisms (K. Balasubramani, P. Muthiah, & D. Lynch, 2007).

Biological and Chemical Properties

Antiproliferative Activity : Certain derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for antiproliferative activity against human cancer cell lines, showing potential as anticancer agents (L. Mallesha et al., 2012).

Antioxidant Candidates : Compounds with pyrimidine structures have been evaluated for their antioxidant properties, indicating their potential in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin et al., 2010).

Corrosion Inhibition : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron, providing insights into their potential industrial applications (S. Kaya et al., 2016).

Environmental and Green Chemistry

- Green Synthesis : Studies have also focused on the green synthesis of pyrimidine derivatives, evaluating their environmental impact and proposing methods that reduce waste generation (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).

Safety And Hazards

Zukünftige Richtungen

The synthesis of “4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” and other pyrimidine derivatives is an important area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key task . Furthermore, the exploration of the pharmaceutical applications of synthetic and natural piperidines is a promising direction for future research .

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-9-7-10(2)14-12(13-9)18-11-5-4-6-15(8-11)19(3,16)17/h7,11H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCKYXAHZSUMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)

![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B2960795.png)

![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)

![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)

amine hydrochloride](/img/structure/B2960808.png)

![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2960812.png)